Phenylmethyl chloroethoxysilane
Description
Phenylmethyl chloroethoxysilane (CAS 17881-37-7) is an organosilicon compound with the molecular formula C₉H₁₃ClOSi (molecular weight ≈ 208.74 g/mol). It features a phenyl group, a methyl group, an ethoxy group, and a reactive chlorine atom bonded to a silicon center . This structure enables dual functionality: the ethoxy group facilitates hydrolysis and condensation reactions, while the chlorine atom enhances reactivity in crosslinking or surface modification applications. It is commonly used as a coupling agent in polymers, coatings, and composites to improve adhesion between organic and inorganic materials .
Properties
CAS No. |
17881-37-7 |
|---|---|
Molecular Formula |
C9H13ClOSi |
Molecular Weight |
200.737 |
IUPAC Name |
benzyl(2-chloroethoxy)silane |
InChI |
InChI=1S/C9H13ClOSi/c10-6-7-11-12-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
InChI Key |
OFCMSMSFLJGNRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[SiH2]OCCCl |
Synonyms |
Phenylmethyl chloroethoxysilane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
The following table compares phenylmethyl chloroethoxysilane with key analogues, focusing on structural features, reactivity, and applications:
Reactivity and Functional Group Analysis
- Chlorine vs. Alkoxy Groups: this compound’s chlorine atom confers higher electrophilicity compared to non-chlorinated analogues like phenyldimethylethoxysilane. This increases its reactivity in nucleophilic substitution reactions, making it suitable for covalent bonding with hydroxyl-rich surfaces (e.g., glass or silica) . In contrast, phenyldimethylethoxysilane relies solely on ethoxy hydrolysis for bonding, resulting in slower reaction kinetics .
Methoxy vs. Ethoxy Substituents :
[p-(Chloromethyl)phenyl]trimethoxysilane (CAS 24413-04-5) contains three methoxy groups, which hydrolyze faster than ethoxy groups due to their smaller size and lower steric hindrance. However, this compound’s single ethoxy group provides a balance between reactivity and stability in industrial processes .
Limitations and Challenges
- Hydrolytic Sensitivity: The chlorine atom in this compound increases susceptibility to hydrolysis, requiring anhydrous storage conditions. Non-chlorinated silanes like phenyldimethylethoxysilane are more stable but less reactive .
- Toxicity: Chlorinated silanes generally pose higher toxicity risks compared to their non-chlorinated counterparts. Proper handling and ventilation are critical .
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